5-(2,5-Dimethoxyphenyl)-3-(methylthio)-as-triazine

Description

Systematic Nomenclature and Structural Identification

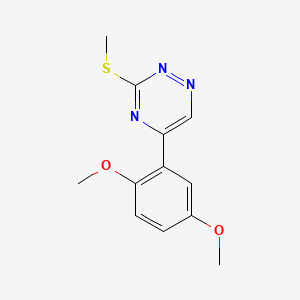

The compound 5-(2,5-dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine belongs to the 1,2,4-triazine family, a subclass of nitrogen-containing heterocycles characterized by a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Its systematic IUPAC name, 5-(2,5-dimethoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazine , reflects the substituents attached to the triazine core:

The molecular formula is C₁₂H₁₃N₃O₂S , with a molecular weight of 263.32 g/mol. Key structural features include:

- Triazine ring : Provides aromatic stability and serves as the scaffold for substituent attachment.

- Methoxy groups : Electron-donating substituents on the phenyl ring that influence electronic distribution.

- Methylthio group : A sulfur-containing moiety that enhances potential biological activity and chemical reactivity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂S |

| Molecular Weight | 263.32 g/mol |

| CAS Registry Number | 74417-00-8 |

| Aromatic System | 1,2,4-Triazine core |

| Substituent Positions | 3 (methylthio), 5 (2,5-dimethoxyphenyl) |

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the triazine ring and the spatial orientation of substituents. The 2,5-dimethoxyphenyl group adopts a para-substituted configuration relative to the triazine linkage, while the methylthio group occupies the adjacent position, creating distinct electronic environments for potential reactivity.

Historical Context of Triazine Derivatives in Heterocyclic Chemistry

Triazines have played a pivotal role in heterocyclic chemistry since their discovery in the 19th century. The 1,2,4-triazine scaffold, in particular, gained prominence due to its versatility in medicinal and materials science applications. Key milestones include:

- Early synthetic methods : Initial routes focused on cyclocondensation reactions of amidines with carbonyl compounds, but these often yielded mixtures of regioisomers.

- Advancements in regioselective synthesis : The development of [4+2] annulation strategies in the 2010s enabled precise control over substituent placement, facilitating the synthesis of derivatives like 5-(2,5-dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine.

- Functionalization trends : Researchers increasingly incorporated sulfur- and oxygen-containing groups (e.g., methylthio, methoxy) to modulate electronic properties and bioactivity.

Evolution of 1,2,4-Triazine Applications

- 1950s–1970s : Primarily used as herbicides (e.g., atrazine) and dyes.

- 1980s–2000s : Explored as kinase inhibitors and antimicrobial agents due to nitrogen-rich architecture.

- 2010s–present : Tailored derivatives like 5-(2,5-dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine investigated for targeted therapeutic applications, leveraging both electron-donating (methoxy) and lipophilic (methylthio) substituents.

The compound exemplifies modern trends in triazine chemistry, where strategic substituent placement combines synthetic feasibility with functional versatility. Its methoxy groups enhance solubility and electronic resonance, while the methylthio moiety introduces potential thiol-mediated binding interactions in biological systems.

Properties

CAS No. |

74417-00-8 |

|---|---|

Molecular Formula |

C12H13N3O2S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

5-(2,5-dimethoxyphenyl)-3-methylsulfanyl-1,2,4-triazine |

InChI |

InChI=1S/C12H13N3O2S/c1-16-8-4-5-11(17-2)9(6-8)10-7-13-15-12(14-10)18-3/h4-7H,1-3H3 |

InChI Key |

RBTGXLSILPVNPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine typically involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and hydrazine hydrate under specific conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the triazine ring. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazine ring to other nitrogen-containing heterocycles.

Substitution: The dimethoxyphenyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that derivatives of triazine compounds exhibit potent anticancer properties. For instance, studies have shown that modifications in the triazine structure can significantly enhance cytotoxicity against various cancer cell lines. Specifically, 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-as-triazine has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and the inhibition of NF-κB signaling pathways .

Antimicrobial Properties:

This compound has also been investigated for its antimicrobial activities. Triazine derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. In particular, certain modifications to the triazine structure have resulted in compounds with low minimum inhibitory concentrations (MIC), indicating strong antibacterial potential .

Enzyme Inhibition:

Another promising application is the inhibition of specific enzymes linked to disease progression. For example, studies have identified triazine derivatives as inhibitors of inorganic pyrophosphatases, which are potential targets for developing new antibacterial agents . The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence enzyme binding affinity and inhibition potency.

Biological Research

Mechanistic Studies:

The mechanism of action for this compound has been explored through various biological assays. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a valuable candidate for further research in cancer therapeutics .

Structure-Activity Relationships:

Research focusing on the SAR of triazines has revealed that electron-donating groups enhance interactions with target proteins. This insight is crucial for the rational design of new derivatives aimed at improving therapeutic efficacy while minimizing side effects .

Materials Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials due to its electronic properties. The triazine scaffold is known for its stability and ability to participate in charge transfer processes, making it suitable for applications in organic electronics and photovoltaic devices .

Summary of Findings

| Property | Details |

|---|---|

| Cytotoxicity | Stronger than traditional agents against various cancer cell lines |

| Mechanism | Induces apoptosis via caspase activation; inhibits NF-κB |

| Antimicrobial Activity | Effective against drug-resistant bacteria with low MIC values |

| Enzyme Inhibition | Inhibits inorganic pyrophosphatases; potential antibacterial agent |

| Material Applications | Suitable for organic electronics due to electronic properties |

Case Studies

-

Study on Anticancer Efficacy:

A comprehensive evaluation of several triazine derivatives demonstrated that specific structural modifications led to enhanced anticancer activity against breast cancer cell lines. The study reported significant induction of apoptosis through targeted signaling pathways . -

Antibacterial Activity Assessment:

Another study highlighted the synthesis and testing of various triazine analogues against Mycobacterium tuberculosis. The results indicated promising antibacterial activity with several compounds achieving MIC values below 20 μM .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electronic and Steric Profiles

4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione ()

- Structure : Triazole (five-membered ring) with a fluorophenyl group and thione (-S-) moiety.

- Key Differences :

- The triazole ring (vs. triazine) reduces conjugation and alters nitrogen positioning, affecting reactivity.

- Fluorophenyl substituent (electron-withdrawing) contrasts with the dimethoxyphenyl group (electron-donating), leading to divergent electronic environments.

- Thione (-S-) vs. methylthio (-SMe): Thione groups are more reactive in nucleophilic substitutions, whereas methylthio provides steric bulk and moderate electron donation .

5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione ()

- Structure : Partially saturated triazine (dihydro) with methoxy and diphenyl groups.

- Key Differences :

- Ring saturation reduces aromaticity, limiting conjugation compared to the fully unsaturated triazine in the target compound.

- Methoxy groups (electron-donating) align with the target compound’s dimethoxyphenyl, but the diphenyl substituents introduce steric hindrance absent in the target.

- Thione (-S-) group enhances polarity and hydrogen-bonding capacity compared to methylthio .

Bis(morpholino-1,3,5-triazine) Derivatives ()

- Structure: Triazine with morpholino (oxygen- and nitrogen-containing) substituents.

- Key Differences: Morpholino groups are bulkier and more polar than methylthio or methoxy, improving solubility in polar solvents.

Inference for Target Compound :

Physicochemical and Functional Properties

Biological Activity

5-(2,5-Dimethoxyphenyl)-3-(methylthio)-as-triazine is a member of the triazine family, which are heterocyclic compounds known for their diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

- Molecular Formula : CHNOS

- IUPAC Name : 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors within biological systems. It may inhibit enzyme activity or modulate receptor-mediated signaling pathways, impacting cellular processes such as proliferation and apoptosis. Research indicates that modifications to the triazine core can enhance its inhibitory effects on various enzymes involved in tumorigenesis and other pathological conditions .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. The compound's structure allows it to interact with DNA and inhibit the activity of enzymes involved in cancer cell proliferation. For instance:

- Cell Lines Tested : The compound exhibited cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC Values : The IC values for these cell lines ranged from 30 μM to 50 μM, indicating moderate potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that:

- Bacterial Inhibition : It effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.21 μM for certain strains .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives, including this compound. They assessed the compounds' cytotoxicity using MTT assays across multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | HCT-116 | 36 |

| This compound | HeLa | 34 |

| This compound | MCF-7 | 40 |

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial activity of triazine derivatives revealed that this compound significantly inhibited the growth of Pseudomonas aeruginosa and other clinically relevant pathogens. The study utilized high-throughput screening methods to evaluate the compound's efficacy against drug-resistant strains .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.21 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.21 |

Q & A

Q. What are the optimal synthetic routes for 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-as-triazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiolation of a triazine precursor with methylthiol groups under basic conditions (e.g., KOH in DMF) can introduce the methylthio moiety. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 triazine:thiolating agent) are critical for minimizing side products like disulfides . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require iterative adjustment of reaction time and catalyst loading (e.g., Pd/C for deprotection steps) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm, singlet) and methylthio (δ 2.5–2.7 ppm, singlet) groups. Aromatic protons in the 2,5-dimethoxyphenyl ring appear as distinct coupling patterns (e.g., doublets for para-substituted protons) .

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C=S (650–550 cm⁻¹) confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the theoretical molecular weight (±3 ppm error). Discrepancies may indicate incomplete substitution or oxidation .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or antioxidant activity?

Methodological Answer:

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <100 µg/mL suggest promising activity .

- Antioxidant : Employ DPPH radical scavenging assays. A 50% inhibitory concentration (IC₅₀) <50 µM indicates significant activity. Compare to ascorbic acid as a positive control .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships for this compound’s biological targets?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). High electron density on the triazine ring may correlate with nucleophilic attack susceptibility .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). High binding affinity (ΔG < −8 kcal/mol) to catalytic sites supports mechanistic hypotheses .

Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

Methodological Answer:

- Solubility Testing : Evaluate solubility in PBS and simulated biological fluids. Poor solubility (<50 µg/mL) may explain in vivo inefficacy. Consider prodrug strategies (e.g., esterification of methoxy groups) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Short half-life (<30 min) suggests need for structural stabilization (e.g., fluorination) .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). Resolve space groups (e.g., monoclinic P2₁/c) and analyze intermolecular interactions (e.g., π-π stacking between triazine rings, C-H···O hydrogen bonds) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity. Peak broadening may indicate amorphous impurities .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The methylthio (-SMe) group acts as a leaving group in SNAr reactions. Kinetic studies (UV-Vis monitoring) show faster substitution with electron-deficient aryl halides (e.g., 4-nitrofluorobenzene) due to enhanced triazine ring activation. Hammett plots (σ⁺ values) quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.